molecular formula C7H15ClN2O B2993101 5-Methylpiperidine-3-carboxamide hydrochloride CAS No. 2228678-05-3

5-Methylpiperidine-3-carboxamide hydrochloride

Cat. No.: B2993101
CAS No.: 2228678-05-3
M. Wt: 178.66
InChI Key: DUSLASQYEJVOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpiperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpiperidine-3-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is then methylated to form 5-methylpiperidine.

    Carboxylation: The 5-methylpiperidine undergoes carboxylation to introduce the carboxamide group at the 3-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-Methylpiperidine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylpiperidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the methyl and carboxamide groups.

    N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.

    Piperidine-3-carboxamide: A derivative with a carboxamide group at the 3-position but without the methyl group.

Uniqueness

5-Methylpiperidine-3-carboxamide hydrochloride is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Methylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈ClN₃O and a molecular weight of approximately 193.67 g/mol. The compound features a piperidine ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate the activity of various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Key mechanisms include:

  • Receptor Binding : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .
  • Enzyme Modulation : It influences enzyme activity, potentially affecting metabolic pathways related to various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further exploration in infectious disease treatment.
  • Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating mood disorders such as anxiety and depression. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Piperidine Basic structure without substitutionsLimited biological activity
N-Methylpiperidine Methyl group on nitrogenEnhanced receptor interactions
Piperidine-3-carboxamide Carboxamide group at 3-positionModerate biological activity
5-Methylpiperidine-3-carboxamide HCl Unique methyl and carboxamide groupsSignificant antimicrobial and neuropharmacological effects

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that compounds structurally similar to this compound exhibited antiproliferative effects on cancer cell lines, indicating potential use in oncology .
  • Neurological Applications : Investigations into its binding affinities revealed promising results for modulating neurotransmitter systems associated with anxiety and depression, suggesting avenues for drug development targeting these conditions .

Properties

IUPAC Name

5-methylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-2-6(7(8)10)4-9-3-5;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLASQYEJVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.